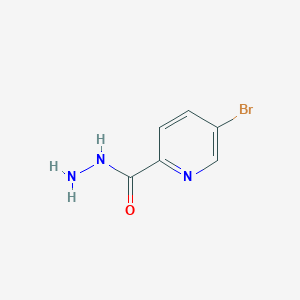

5-Bromopyridine-2-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFSNCKFUDLHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634439 | |

| Record name | 5-Bromopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848952-82-9 | |

| Record name | 5-Bromopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromopyridine-2-carbohydrazide

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromopyridine-2-carbohydrazide

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable building blocks. Among these, pyridine derivatives hold a privileged position due to their prevalence in a wide array of biologically active compounds and functional materials.[1] this compound is a particularly valuable bifunctional reagent. The pyridine ring provides a rigid, aromatic core susceptible to further functionalization, while the bromo-substituent serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of molecular complexity.[2][3] The carbohydrazide moiety is a key pharmacophore, known to form essential hydrogen bonds with biological targets and act as a precursor for synthesizing a variety of other heterocyclic systems like triazoles, oxadiazoles, and pyrazoles.[4][5]

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of the synthesis and rigorous characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and well-understood experimental workflow.

Part 1: Synthesis Strategy & Rationale

The most direct and efficient route to this compound is the nucleophilic acyl substitution of a corresponding ester, typically Methyl 5-bromopyridine-2-carboxylate, with hydrazine hydrate. This method, known as hydrazinolysis, is widely employed for the synthesis of carbohydrazides for several compelling reasons:

-

High Atom Economy: The reaction is an addition-elimination process where the primary byproduct is a simple alcohol (methanol), which is easily removed.

-

Favorable Kinetics & Thermodynamics: Hydrazine is a potent nucleophile (an "alpha effect" nucleophile), which readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture to reflux, in accordance with Le Châtelier's principle.

-

Readily Available Starting Materials: Methyl 5-bromopyridine-2-carboxylate is a commercially available and stable starting material.[6] Hydrazine hydrate is also a common and accessible laboratory reagent.

The overall synthetic transformation is illustrated below.

Caption: Synthetic pathway from the ester precursor to the target carbohydrazide.

Part 2: Detailed Experimental Protocol (Synthesis)

This protocol describes the synthesis of this compound on a standard laboratory scale.

Materials & Equipment:

-

Methyl 5-bromopyridine-2-carboxylate (1.0 eq)

-

Hydrazine hydrate (~80% solution, 5.0 eq)

-

Ethanol (absolute)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

TLC plates (silica gel 60 F254)

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromopyridine-2-carboxylate (1.0 eq). Add absolute ethanol as the solvent (approx. 10 mL per gram of ester).

-

Rationale: Ethanol is an excellent solvent for both the starting ester and the hydrazine hydrate, creating a homogeneous reaction mixture. It also has a suitable boiling point for reflux conditions.

-

-

Addition of Reagent: While stirring, carefully add hydrazine hydrate (5.0 eq) to the solution.

-

Rationale: A significant excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize potential side reactions.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Rationale: Heating provides the necessary activation energy for the nucleophilic substitution reaction. Refluxing prevents the loss of solvent and reagent.

-

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a mobile phase such as 50% ethyl acetate in hexanes. The reaction is complete when the starting ester spot (visualized under UV light at 254 nm) is no longer visible.

-

Rationale: TLC provides a quick and effective way to determine if the starting material has been consumed, preventing premature or unnecessarily long reaction times.

-

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate of the product will typically form.

-

Precipitation: Slowly add the reaction mixture to a beaker of cold deionized water with stirring. This will cause the product to fully precipitate out of the solution.

-

Rationale: The product, this compound, has low solubility in water, while any unreacted hydrazine hydrate and the methanol byproduct are highly soluble. This step effectively purifies the product via precipitation.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Part 3: Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 5-bromopyridine-2-carboxylate | 29682-15-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-2-carbohydrazide

Foreword: Unveiling the Potential of a Unique Heterocyclic Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on 5-Bromopyridine-2-carbohydrazide. While direct and extensive experimental data on this specific molecule remains somewhat niche in publicly accessible literature, this document endeavors to provide a robust and scientifically grounded overview. By synthesizing information from closely related analogues, established synthetic methodologies, and the well-documented biological significance of its constituent moieties—the brominated pyridine ring and the carbohydrazide functional group—we can construct a detailed profile of this compound. This guide is designed not as a mere recitation of facts, but as a practical tool to inform experimental design, anticipate chemical behavior, and inspire new avenues of research. We will delve into the causality behind experimental choices and provide self-validating protocols, empowering you to confidently explore the potential of this compound in your own laboratories.

Molecular Architecture and Foundational Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position. This unique arrangement of functional groups imparts a specific set of electronic and steric properties that are of significant interest in medicinal chemistry and materials science.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The introduction of a bromine atom, a halogen, significantly influences the electronic nature of the pyridine ring through its inductive and resonance effects, potentially enhancing binding affinities and modulating metabolic stability. The carbohydrazide moiety is a versatile functional group known for its coordinating properties and its role as a key building block in the synthesis of various bioactive molecules.

Predicted Physicochemical Data

| Property | Predicted Value/Information | Source/Basis of Estimation |

| Molecular Formula | C₆H₆BrN₃O | Based on chemical structure |

| Molecular Weight | 216.04 g/mol | Calculated from molecular formula |

| CAS Number | Not definitively assigned; 140193-78-2 has been associated with this structure in some contexts, but requires verification. | |

| Appearance | Expected to be a solid at room temperature. | General property of similar small organic molecules. |

| Melting Point | Estimated to be in the range of 150-200 °C. | Inferred from related pyridine and pyrimidine carbohydrazides. |

| Solubility | Predicted to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | Based on the properties of pyridine carbohydrazide derivatives.[1] |

| pKa | The pyridine nitrogen is expected to have a pKa around 2-3, while the hydrazide moiety will have both acidic and basic character. | Estimated from pKa values of substituted pyridines and hydrazides. |

| LogP | A positive LogP value is anticipated, suggesting a degree of lipophilicity. |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be reliably achieved through a well-established two-step process starting from the corresponding ester, methyl 5-bromopyridine-2-carboxylate. This method is widely used for the preparation of carbohydrazides from their ester precursors due to its efficiency and operational simplicity.

Synthetic Workflow

The overall synthetic strategy involves the hydrazinolysis of the methyl ester of 5-bromopicolinic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 5-bromopyridine-2-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromopyridine-2-carboxylate (1.0 equivalent) in a suitable volume of absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazide moiety (-NHNH₂). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR will show distinct signals for the carbon atoms of the pyridine ring and the carbonyl carbon of the carbohydrazide group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine and amide groups in the hydrazide moiety (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and the C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

-

Melting Point Analysis: A sharp melting point range for the purified product is an indicator of its purity.

Potential Applications and Biological Significance

The unique structural features of this compound suggest its potential utility in several areas of research and development, particularly in medicinal chemistry.

Role as a Synthetic Intermediate

This compound is an excellent scaffold for the synthesis of more complex molecules. The bromine atom can be readily functionalized via various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl substituents.[2] The carbohydrazide moiety can be derivatized to form hydrazones, thiadiazoles, oxadiazoles, and other heterocyclic systems, which are known to possess a wide range of biological activities.

Caption: Potential synthetic applications of this compound.

Anticipated Biological Activities

The combination of the brominated pyridine ring and the carbohydrazide moiety suggests that derivatives of this compound may exhibit a range of biological activities.

-

Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. The carbohydrazide group can also contribute to antimicrobial activity. Therefore, compounds derived from this compound are promising candidates for the development of new antimicrobial agents.[3]

-

Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs. Bromination can enhance the cytotoxic effects of certain compounds. The ability to further derivatize the carbohydrazide group allows for the exploration of structure-activity relationships to optimize anticancer potency.

-

Kinase Inhibition: Pyridine-based structures are common in kinase inhibitors due to the ability of the pyridine nitrogen to form hydrogen bonds in the ATP-binding pocket of kinases. The 5-bromo substituent provides a vector for modification to enhance selectivity and potency against specific kinase targets.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the generation of diverse chemical libraries. The anticipated physicochemical properties and biological activities, extrapolated from related compounds, strongly suggest its potential in the development of novel therapeutics.

Future research should focus on the full experimental characterization of this compound to provide a complete and validated physicochemical profile. Furthermore, the synthesis and screening of derivative libraries will be crucial in uncovering its full potential in various therapeutic areas. This guide provides the foundational knowledge and practical protocols to embark on this exciting area of research.

References

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

Auctores Online. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

-

MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). The use of bromopyridazinedione derivatives in chemical biology. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(N'-Acetylhydrazino)-5-bromopyridine, min 97%, 1 gram. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromofuran-2-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (2007). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Synthesis, 2007(17), 2656-2658. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.

-

National Center for Biotechnology Information. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2021). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Turkish Journal of Pharmaceutical Sciences, 18(4), 433-440. Retrieved from [Link]

-

MDPI. (2021). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Inorganics, 9(10), 76. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

ResearchGate. (2013). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Russian Journal of General Chemistry, 83, 1373-1376. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

MDPI. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(10), 11836-11846. Retrieved from [Link]

-

MDPI. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 16(8), 6439-6448. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromopyridine-2-carbohydrazide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Core Compound Identity and Structure

While a specific CAS number for 5-Bromopyridine-2-carbohydrazide is not prominently listed in major chemical databases, its molecular structure is unambiguous. It features a pyridine ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position. This unique arrangement of a halogen, an aromatic heterocycle, and a reactive hydrazide moiety makes it a valuable scaffold for the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

Strategic Synthesis Pathway

The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 5-Bromopyridine-2-carboxylic acid. This pathway is advantageous due to the relatively mild conditions required and the high yields typically achieved in similar preparations.

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromopyridine-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 5-Bromopyridine-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural features of this molecule are elucidated through a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridine-based carbohydrazide derivatives.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 2-position. This unique arrangement of functional groups imparts specific spectroscopic characteristics that are crucial for its identification and characterization.

Molecular Formula: C₆H₆BrN₃O

Molecular Weight: 216.04 g/mol

CAS Number: 112193-41-6[1]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H6 |

| ~8.1 | Doublet of Doublets | 1H | H4 |

| ~7.9 | Doublet | 1H | H3 |

| ~9.8 | Singlet | 1H | -CONH- |

| ~4.6 | Singlet (broad) | 2H | -NH₂ |

Interpretation:

-

The three aromatic protons on the pyridine ring appear as distinct signals due to their different electronic environments. The proton at the 6-position (H6) is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom and the carbohydrazide group.

-

The proton at the 4-position (H4) will likely appear as a doublet of doublets due to coupling with both H3 and H6.

-

The proton at the 3-position (H3) is expected to be a doublet, coupling with H4.

-

The amide proton of the carbohydrazide group is expected to be a singlet, and its chemical shift can be concentration and solvent dependent.

-

The two protons of the terminal amine group of the carbohydrazide will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~150 | C2 |

| ~148 | C6 |

| ~141 | C4 |

| ~122 | C5 |

| ~120 | C3 |

Interpretation:

-

The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal in the spectrum.

-

The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon attached to the carbohydrazide group (C2) and the carbon adjacent to the nitrogen (C6) are expected to be the most deshielded among the ring carbons.

-

The carbon bearing the bromine atom (C5) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (amide and amine) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1540 | Medium | N-H bending (amide II) |

| ~1100 | Medium | C-N stretching |

| ~830 | Strong | C-H out-of-plane bending (aromatic) |

| ~600 | Medium | C-Br stretching |

Interpretation:

-

The broad band in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the amide and the primary amine groups of the carbohydrazide moiety.

-

The strong absorption around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the amide group (Amide I band).

-

The absorptions in the 1470-1600 cm⁻¹ range are typical for the stretching vibrations of the pyridine ring.

-

The N-H bending vibration of the amide (Amide II band) is expected around 1540 cm⁻¹.

-

The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion Peak:

The mass spectrum is expected to show a pair of molecular ion peaks [M]⁺ and [M+2]⁺ of approximately equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

m/z for C₆H₆⁷⁹BrN₃O⁺: ~215

-

m/z for C₆H₆⁸¹BrN₃O⁺: ~217

Predicted Fragmentation Pathway:

Figure 2: Predicted mass fragmentation of this compound.

Interpretation of Fragmentation:

-

Loss of the carbohydrazide side chain as a neutral species (CONHNH₂) would lead to the formation of the 5-bromopyridine radical cation.

-

Cleavage of the N-N bond could result in the loss of an amino radical (•NH₂) or a hydrazinyl radical (•NHNH₂), leading to characteristic fragment ions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural characterization. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and structural confirmation of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for researchers working with this and related compounds. Adherence to rigorous experimental and analytical practices is essential for obtaining reliable and reproducible spectroscopic results.

References

-

Matrix Fine Chemicals. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6. [Link]

Sources

Navigating the Physicochemical Landscape of 5-Bromopyridine-2-carbohydrazide: A Technical Guide to Solubility and Stability

For Immediate Release

[CITY, STATE] – [Date] – An in-depth technical guide has been released, offering crucial insights into the solubility and stability of 5-Bromopyridine-2-carbohydrazide, a key building block in modern drug discovery and development. This whitepaper is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively handle this important heterocyclic compound.

While specific quantitative solubility and stability data for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework based on established chemical principles, data from analogous structures, and standardized analytical protocols. Understanding these physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and designing effective drug delivery systems.

Understanding the Molecular Architecture: A Predictor of Behavior

This compound possesses a unique combination of functional groups that dictate its solubility and stability profile. The pyridine ring, a heterocyclic aromatic amine, introduces a degree of polarity and potential for hydrogen bonding. The bromo substituent adds to the molecular weight and introduces a lipophilic element. Crucially, the carbohydrazide moiety (-CONHNH2) is capable of acting as both a hydrogen bond donor and acceptor, significantly influencing its interaction with various solvents.

Based on this structure, a qualitative solubility profile can be inferred:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carbohydrazide group suggests potential for solubility in these solvents through hydrogen bonding. However, the overall molecule's aromaticity and the presence of bromine may limit high solubility in water. In a study involving the synthesis of a related compound, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, ethanol was used as a solvent, indicating at least moderate solubility of the carbohydrazide precursor in this medium.[1][2][3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally excellent for dissolving a wide range of organic molecules, and it is anticipated that this compound would exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO).

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridine and carbohydrazide functionalities, the compound is expected to have low solubility in nonpolar solvents.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | Hydrogen bonding potential of the carbohydrazide and pyridine nitrogen is offset by the aromatic ring and bromo substituent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Strong dipole-dipole interactions and ability to accept hydrogen bonds favor dissolution. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Insoluble to Sparingly Soluble | Lack of favorable intermolecular interactions. |

Experimental Determination of Solubility: A Practical Framework

For precise applications in drug development and process chemistry, experimental determination of solubility is indispensable. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[4]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol provides a standardized procedure for quantifying the solubility of this compound in a chosen solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of analytical grade

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.[5][6]

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability of this compound: Potential Degradation Pathways and Assessment

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and potential for generating impurities.[8] The carbohydrazide and pyridine moieties in this compound are the most likely sites for degradation.

Potential Degradation Pathways:

-

Hydrolysis: The hydrazide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 5-bromopicolinic acid and hydrazine. The presence of moisture and elevated temperatures can accelerate this process.[8]

-

Oxidation: The hydrazine moiety can be susceptible to oxidation. Forced degradation studies on similar compounds have shown oxidation as a significant degradation pathway.[9]

-

Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation. A study on 2-chloropyridine demonstrated that it undergoes photodegradation in aqueous solutions, forming various intermediates.[10]

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[11][12]

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Figure 2: Forced Degradation Study Workflow.

Conclusion: A Roadmap for Successful Application

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined here offer a robust starting point for researchers and developers. By systematically applying these methodologies, scientists can generate the critical data needed to de-risk and accelerate the progression of drug candidates and fine chemical syntheses involving this versatile building block. The development of a validated, stability-indicating analytical method is a cornerstone of this process, ensuring the quality, safety, and efficacy of the final product.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Wimmer, E., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

-

Aijijiyah, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. Retrieved from [Link]

-

Aijijiyah, N. P., et al. (2024). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

-

Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 141-147. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Reddy, G. V., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

-

Reddy, G. V., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

-

Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jddtonline.info [jddtonline.info]

A Senior Application Scientist's Guide to 5-Bromopyridine-2-carbohydrazide: From Sourcing to Quality Control

Abstract

Strategic Sourcing: The Precursor Approach

A thorough market survey reveals that 5-Bromopyridine-2-carbohydrazide is primarily accessed via synthesis rather than direct purchase. The most common and stable precursor is the corresponding acid or its ethyl ester, which are widely available. The strategic choice for researchers is therefore to procure a high-purity precursor to simplify the subsequent synthesis and purification steps.

The most direct precursor, 5-Bromopyridine-2-carboxylic acid (CAS: 30766-11-1) , serves as the ideal starting point. It is a stable, crystalline solid offered by numerous fine chemical producers.

Table 1: Commercial Suppliers of the Key Precursor, 5-Bromopyridine-2-carboxylic acid

| Supplier | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich | 30766-11-1 | ≥98% | Available in various quantities for research and development. |

| Thermo Scientific | 30766-11-1 | 98% | Often listed under the legacy Alfa Aesar brand.[1] |

| CymitQuimica | 30766-11-1 | 96% | Offers a range of pack sizes.[2] |

| Frontier Specialty Chemicals | 30766-11-1 | Custom | Provides options for bulk and custom synthesis. |

In-House Synthesis: A Validated Protocol

The conversion of a pyridine carboxylate ester to its corresponding carbohydrazide is a robust and high-yielding reaction. The process first involves the esterification of the commercially available carboxylic acid, followed by reaction with hydrazine hydrate.

Part A: Esterification of 5-Bromopyridine-2-carboxylic acid

This preliminary step converts the carboxylic acid into its more reactive ethyl ester, facilitating the subsequent hydrazinolysis.

Methodology:

-

Suspend 5-Bromopyridine-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Ethyl 5-bromopyridine-2-carboxylate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

This procedure is adapted from standard methodologies for preparing carbohydrazide derivatives from esters.[3]

Methodology:

-

Dissolve Ethyl 5-bromopyridine-2-carboxylate (1.0 eq) in absolute ethanol (15-20 mL per gram of ester).

-

To this solution, add hydrazine hydrate (N₂H₄·H₂O, 3.0 to 5.0 eq) dropwise at room temperature. An excess of hydrazine is used to drive the reaction to completion.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting ester is consumed.

-

After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate as a white solid.

-

If precipitation occurs, collect the solid by vacuum filtration and wash it with cold ethanol or diethyl ether to remove residual hydrazine.

-

If the product remains in solution, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to achieve high purity.

Rigorous Quality Control for Synthesized Batches

The validation of identity and purity for the newly synthesized this compound is non-negotiable for its use in sensitive applications like drug development. A multi-pronged analytical approach is required.

Overview of Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[4] A well-developed reversed-phase method can separate the final product from the starting ester and other potential impurities, allowing for accurate quantification of purity by peak area percentage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be unambiguous and match the expected chemical shifts and coupling constants for this compound.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Quality Control Workflow Diagram

The following diagram outlines the logical flow for the quality control and release of a newly synthesized batch of this compound.

Caption: Quality Control workflow for synthesized this compound.

Field-Proven Experimental Protocol: HPLC Purity Determination

This protocol is adapted from established methods for analyzing brominated pyridine derivatives and offers high resolution and reproducibility.[4]

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, column oven, and a quaternary or binary pump.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18.1-22 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Diluent: Prepare a 50:50 mixture of Acetonitrile and Water.

-

Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

-

Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

-

-

System Suitability:

-

Inject the sample solution five times consecutively.

-

The Relative Standard Deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Analysis: Inject the prepared sample. Calculate purity using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Understanding and Mitigating Common Impurities

The quality of the final product is directly dependent on understanding and controlling the formation of impurities during synthesis.

-

Unreacted Starting Material (Ethyl 5-bromopyridine-2-carboxylate): This is the most common impurity. Its presence indicates an incomplete reaction.

-

Causality: Insufficient reaction time, inadequate temperature, or a suboptimal ratio of hydrazine hydrate.

-

Mitigation: Ensure the reaction is monitored to completion by TLC or HPLC. Purification via recrystallization is highly effective at removing the less polar ester from the more polar carbohydrazide product.

-

-

Residual Hydrazine Hydrate: As a highly reactive and toxic reagent, its removal is critical.

-

Causality: Use of a large excess during synthesis.

-

Mitigation: Thoroughly washing the filtered product with a non-polar solvent like diethyl ether or performing a robust recrystallization will effectively remove residual hydrazine.

-

-

Bromination-Related Impurities: Impurities from the synthesis of the precursor, such as 3,5-dibromopyridine derivatives, can carry through.

-

Causality: Over-bromination during the synthesis of the starting material.

-

Mitigation: Sourcing high-purity starting materials (≥98%) is the most effective preventative measure. These impurities can often be separated by the recommended HPLC method or careful column chromatography if necessary.

-

Conclusion

This compound remains a valuable yet commercially elusive intermediate. This guide demonstrates that its acquisition is most practically achieved through a well-controlled, in-house synthesis from readily available precursors. The key to success lies not only in the synthesis itself but in the subsequent rigorous analytical validation. By implementing a robust QC workflow centered around HPLC, NMR, and MS, researchers can confidently produce high-purity this compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

-

LookChem. 5-Bromo-2-hydrazinopyridine. Available at: [Link]

-

AbacipharmTech. 5-Bromopyrimidine-2-carbohydrazide. Available at: [Link]

-

IndiaMART. 2-Amino-5-Bromopyridine. Available at: [Link]

-

Gund et al. (2015). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC, NIH. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activities of 5-Bromopyridine-2-carbohydrazide Derivatives

Abstract

The confluence of the pyridine nucleus and the carbohydrazide moiety in a single molecular framework presents a compelling scaffold for the exploration of novel therapeutic agents. This technical guide delves into the synthetic strategies and potential biological activities of 5-bromopyridine-2-carbohydrazide derivatives. Drawing upon established principles in medicinal chemistry and extrapolating from structurally related compounds, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the rationale behind the design of these compounds, propose detailed synthetic protocols, and discuss their potential as antimicrobial, anticancer, and anti-inflammatory agents, complete with proposed mechanisms of action and methodologies for their evaluation.

Introduction: The Strategic Combination of Pyridine and Carbohydrazide Scaffolds

The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets. Its presence often imparts favorable pharmacokinetic properties. The carbohydrazide functional group (-CONHNH2) is a versatile pharmacophore known for its chelating properties and its role as a key building block in the synthesis of various bioactive molecules, particularly Schiff bases. The combination of these two entities in this compound offers a unique template for drug design, with the bromine atom at the 5-position providing a site for further structural modification and potentially enhancing lipophilicity and target engagement.

Derivatives of carbohydrazides, especially their Schiff bases (N'-benzylidene derivatives), have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1][2] The imine linkage (-N=CH-) in Schiff bases is often crucial for their biological activity. This guide will focus on the potential of Schiff base derivatives of this compound as a promising area for therapeutic discovery.

Proposed Synthesis of this compound and its Schiff Base Derivatives

The synthesis of this compound and its subsequent derivatization into Schiff bases can be approached through a logical and well-established synthetic pathway. The following protocols are proposed based on standard organic chemistry methodologies and successful syntheses of analogous compounds.[3][4][5]

Synthesis of this compound (3)

The parent carbohydrazide can be synthesized in a two-step process starting from 5-bromopyridine-2-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

5-Bromopyridine-2-carbohydrazide: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its unique electronic properties and ability to engage in a multitude of chemical transformations have rendered it a privileged structure in drug discovery. Within this class of compounds, 5-Bromopyridine-2-carbohydrazide emerges as a particularly valuable and versatile building block. The strategic placement of a bromine atom at the 5-position and a carbohydrazide moiety at the 2-position offers a dual functionality that can be orthogonally exploited to construct complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound. It is intended to serve as a practical resource for researchers at the forefront of organic synthesis, offering insights into the rational design of experiments and the strategic utilization of this powerful synthetic intermediate.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures.

| Property | Predicted Value/Information | Source/Analogy |

| Molecular Formula | C₆H₆BrN₃O | - |

| Molecular Weight | 216.04 g/mol | - |

| Appearance | Likely a white to off-white solid | Analogy with similar carbohydrazides |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of carbohydrazides |

| CAS Number | 242699-92-7 | Public chemical databases |

Safety and Handling:

No specific safety data sheet (SDS) for this compound is readily available. However, based on the known hazards of its precursors and related compounds, such as 2-amino-5-bromopyridine and other hydrazide derivatives, the following precautions are recommended:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).

-

Irritation: May cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. Therefore, the synthesis of this compound can be logically approached from methyl 5-bromopyridine-2-carboxylate.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-cyanopyridine (General Procedure)

This protocol is adapted from established methods for the Sandmeyer reaction on aminopyridines.

-

Diazotization: To a stirred solution of 2-amino-5-bromopyridine (1 equiv.) in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Add the cold diazonium salt solution to this cyanide solution at a controlled rate, allowing for gas evolution to subside.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour. Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Methyl 5-bromopyridine-2-carboxylate (General Procedure)

-

Hydrolysis: Reflux the 5-bromo-2-cyanopyridine (1 equiv.) in a mixture of concentrated sulfuric acid and water until the reaction is complete (monitored by TLC).

-

Esterification: Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium carbonate) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry. Suspend the crude 5-bromopyridine-2-carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture until the esterification is complete.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to afford the desired ester.

Step 3: Synthesis of this compound (General Procedure)

This protocol is based on the general synthesis of carbohydrazides from esters.

-

Reaction: Dissolve methyl 5-bromopyridine-2-carboxylate (1 equiv.) in ethanol. Add hydrazine hydrate (2-3 equiv.) and reflux the mixture for 3-6 hours.

-

Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Applications in Organic Synthesis: A Gateway to Diverse Heterocycles

The true synthetic utility of this compound lies in its ability to serve as a scaffold for the construction of a wide array of more complex molecules, particularly five-membered heterocycles. The carbohydrazide moiety is a versatile precursor for the synthesis of oxadiazoles, triazoles, and pyrazoles, while the bromo-substituent provides a handle for further functionalization via cross-coupling reactions.

Synthesis of 1,3,4-Oxadiazole Derivatives

A common and efficient method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones, which are readily prepared from the condensation of carbohydrazides with aldehydes.

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles.

General Protocol for the Synthesis of 2-(5-Bromopyridin-2-yl)-5-aryl-1,3,4-oxadiazoles:

-

Hydrazone Formation: To a solution of this compound (1 equiv.) in ethanol, add the desired aromatic aldehyde (1 equiv.) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. The resulting N-acylhydrazone often precipitates upon cooling and can be isolated by filtration.

-

Oxidative Cyclization: The isolated hydrazone (1 equiv.) is then subjected to oxidative cyclization. A variety of reagents can be used, such as iodine in the presence of a base (e.g., potassium carbonate) or ceric ammonium nitrate (CAN). The reaction is typically stirred at room temperature or gently heated until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Other Heterocycles

The versatile carbohydrazide moiety can also be utilized to synthesize other important heterocyclic systems:

-

1,2,4-Triazoles: Reaction with isothiocyanates followed by cyclization of the resulting thiosemicarbazide intermediate.

-

Pyrazoles: Condensation with 1,3-dicarbonyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a prime site for derivatization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, dramatically increasing the molecular diversity accessible from this building block.

Caption: Suzuki-Miyaura cross-coupling of a 5-bromopyridine derivative.

This powerful combination of reactions—heterocycle formation from the carbohydrazide and C-C bond formation at the bromine position—allows for a modular and highly efficient approach to building complex libraries of compounds for screening in drug discovery and materials science.

Conclusion: A Building Block of Strategic Importance

This compound represents a strategically designed and highly valuable building block for organic synthesis. Its dual functionality provides a versatile platform for the construction of a wide range of heterocyclic compounds and for the introduction of molecular diversity through cross-coupling reactions. While detailed experimental data for this specific compound is emerging, the well-established chemistry of its constituent functional groups provides a solid foundation for its application in the laboratory. This guide has outlined the probable synthetic routes and key applications, aiming to empower researchers to harness the full potential of this promising intermediate in their synthetic endeavors.

References

- Fisher Scientific. Safety Data Sheet: 2-Amino-5-bromopyridine. (2014).

- Sigma-Aldrich. Safety Data Sheet: 5-Bromopyridine-2-carbonitrile. (2024).

- Fisher Scientific. Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde. (2009).

- Wen, J., Fang, W., & Hu, J. A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Chemical Reagents, (2009).

- Markevitch, D. Y. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.

- MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1941 (2024).

- Google Patents.

- ResearchGate. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024).

- PubChem. 2-Amino-5-bromopyridine.

- TCI Chemicals.

- Al-Ghorbani, M., et al.

- Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205 (2017).

- Al-Amiery, A. A., et al. Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-toluenesulfonamide Moiety. Baghdad Science Journal, 18(1), 18-28 (2021).

- ResearchGate.

- University of the West Indies at Mona. Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones.

- Redox.

- Wang, X., et al. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder Adducts. The Journal of Organic Chemistry, 82(4), 2057-2065 (2017).

- Patsnap. Preparation method for 2-cyano-5-bromopyridine. CN109761026A.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromopyridine-2-carboxylic Acid: Properties and Techniques. (2025).

- Hassan, A. S., et al. New Access to Pyrazole, Oxa(thia)diazole and Oxadiazine Derivatives.

- ResearchGate. Synthesis of 2-Amino-5-bromopyridine. (2025).

- Ghorab, M. M., et al. Synthesis of triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindolin-2-one derivatives: part I. Journal of the Chinese Chemical Society, 61(1), 77-87 (2014).

- Benchchem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy.

- El-Ghanam, A. M. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225 (2010).

- Gałęzowska, J., & Olejnik, A. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419 (2022).

- PubChem. 5-Bromopyridine-2-carbaldehyde.

- Benchchem. Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.

- Szymański, P., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(2), 358 (2020).

- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

Introduction: The Strategic Importance of 5-Bromopyridine-2-carbohydrazide

An In-Depth Technical Guide to the Reactivity of the Hydrazide Group in 5-Bromopyridine-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule featuring a bromine-substituted pyridine ring and a carbohydrazide group. This unique arrangement provides a powerful platform for synthesizing a diverse array of complex organic structures. The pyridine ring, an electron-withdrawing system, modulates the reactivity of the adjacent carbohydrazide. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino substituents.[1][2]

The hydrazide group (-CONHNH₂) is the primary focus of this guide. It is a derivative of carboxylic acid and hydrazine, possessing two nucleophilic nitrogen atoms and an adjacent carbonyl group. This functionality is a cornerstone for the synthesis of a multitude of heterocyclic compounds, making this compound a valuable intermediate in the development of novel pharmaceutical agents, particularly in the realms of anticancer and anti-inflammatory drugs.[3]

Core Reactivity of the Hydrazide Group

The reactivity of the hydrazide group is characterized by the nucleophilicity of the terminal amino nitrogen (-NH₂) and the susceptibility of the carbonyl group to nucleophilic attack, followed by cyclization. The subsequent sections will detail the primary reaction classes.

Condensation Reactions with Carbonyl Compounds: The Gateway to Hydrazones

The most fundamental reaction of the hydrazide group is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration.

-

Mechanistic Insight: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazide then attacks the carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule yield the stable hydrazone product.

-

Significance: Hydrazones derived from this compound are not merely intermediates but often the target molecules themselves, exhibiting a wide range of biological activities.[3] The formation of the C=N bond is a critical step in the synthesis of many bioactive compounds.[4][5][6]

Experimental Protocol: General Synthesis of N'-Benzylidene-5-bromopyridine-2-carbohydrazide

-

Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10-15 mL).

-

Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry it under vacuum to obtain the pure N'-benzylidene-5-bromopyridine-2-carbohydrazide.

Cyclization Reactions: Building Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its ability to undergo cyclization reactions to form five- and six-membered heterocyclic rings. These scaffolds are prevalent in a vast number of pharmaceuticals.

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse pharmacological properties. They can be readily synthesized from this compound through cyclodehydration of an N,N'-diacylhydrazine intermediate.

-

Mechanistic Pathway: The hydrazide is first acylated with a carboxylic acid (often in the presence of a coupling agent like POCl₃ or SOCl₂) or an acid chloride to form a diacylhydrazine. This intermediate then undergoes acid-catalyzed intramolecular cyclization with the elimination of water to yield the 1,3,4-oxadiazole ring.

Diagram: Synthesis of 1,3,4-Oxadiazoles

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles. Their synthesis from this compound often involves reaction with isothiocyanates or carbon disulfide.

-

Reaction with Isothiocyanates: The hydrazide reacts with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate, upon treatment with a base (e.g., NaOH or KOH), undergoes cyclization with the elimination of H₂S to afford the corresponding 1,2,4-triazole-3-thione.

-